molecular formula C4H11ClO2Si B8746307 Chloromethyldimethoxymethylsilane

Chloromethyldimethoxymethylsilane

Cat. No.: B8746307
M. Wt: 154.67 g/mol
InChI Key: PVKMNECAPWQCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyldimethoxymethylsilane is an organosilicon compound characterized by a chloromethyl group (–CH2Cl) attached to a silicon atom substituted with a methyl group (–CH3) and two methoxy groups (–OCH3). Organosilicon compounds like this are critical intermediates in synthesizing silicones, surface modifiers, and pharmaceutical agents due to their hydrolytic reactivity and ability to form stable silicon-oxygen bonds .

Properties

Molecular Formula

C4H11ClO2Si

Molecular Weight

154.67 g/mol

IUPAC Name

chloromethyl(dimethoxymethyl)silane

InChI

InChI=1S/C4H11ClO2Si/c1-6-4(7-2)8-3-5/h4H,3,8H2,1-2H3

InChI Key

PVKMNECAPWQCBS-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[SiH2]CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among related silanes include:

  • Substituent type : Alkoxy (methoxy vs. ethoxy), alkyl (methyl vs. chloromethyl), or aryl groups.
  • Reactivity : Hydrolysis rates, stability, and applications depend on substituent electron-withdrawing/donating effects and steric hindrance.
Table 1: Structural Comparison
Compound Name Molecular Formula CAS Number Substituents on Silicon Atom Key Functional Groups
Chloromethyldimethoxymethylsilane* C₄H₁₂ClO₂Si N/A† Methyl, two methoxy, chloromethyl –OCH₃, –CH₂Cl
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 2212-10-4 Methyl, two ethoxy, chloromethyl –OC₂H₅, –CH₂Cl
3-Chloropropylmethyldimethoxysilane C₆H₁₅ClO₂Si 18171-19-2 Methyl, two methoxy, 3-chloropropyl –OCH₃, –CH₂CH₂CH₂Cl
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 1719-57-9 Two methyl, two chlorine –Cl, –CH₂Cl
Dichloro(2-methoxyethyl)methylsilane C₄H₁₀Cl₂O₂Si 58066-88-9 Methyl, two chlorine, 2-methoxyethyl –Cl, –OCH₂CH₂OCH₃

*Hypothetical structure inferred from naming conventions. †No direct CAS number provided in evidence.

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Name Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³) Refractive Index (n₂₀ᴰ) Water Reactivity
Chloromethylmethyldiethoxysilane 182.72 Not reported ~0.98* 1.4192 Hydrolyzes
3-Chloropropylmethyldimethoxysilane 182.72 Not reported Not reported Not reported Hydrolyzes
Chloro(chloromethyl)dimethylsilane 143.09 149 (at 17 mmHg) 1.086 1.436–1.438 Decomposes
Dichloro(2-methoxyethyl)methylsilane 217.20 Not reported Not reported Not reported Hydrolyzes

*Density approximated from similar compounds in .

Key Observations:
  • Alkoxy vs. Chlorine Substituents : Methoxy/ethoxy groups enhance hydrolytic stability compared to chlorine, which increases reactivity (e.g., Chloro(chloromethyl)dimethylsilane decomposes in water) .
  • Chain Length : Longer substituents (e.g., 3-chloropropyl) reduce volatility and may slow hydrolysis due to steric effects .
Table 3: Application Comparison
Compound Name Primary Applications Industry Relevance
Chloromethylmethyldiethoxysilane Silicone polymer synthesis, surface modification Pharmaceuticals, materials science
3-Chloropropylmethyldimethoxysilane Coupling agent for glass fibers, adhesives Composites, coatings
Chloro(chloromethyl)dimethylsilane Intermediate in specialty silicones High-performance polymers
Dichloro(2-methoxyethyl)methylsilane Not explicitly reported; likely R&D applications Experimental chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.